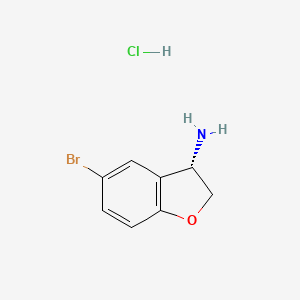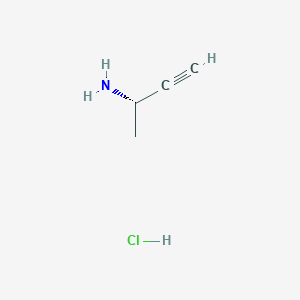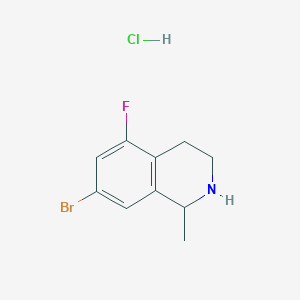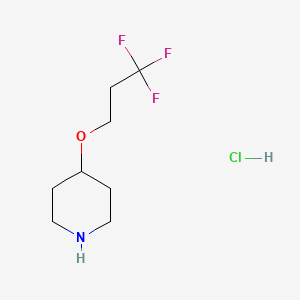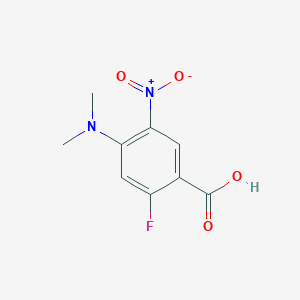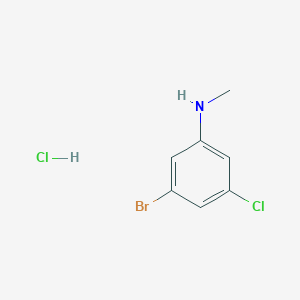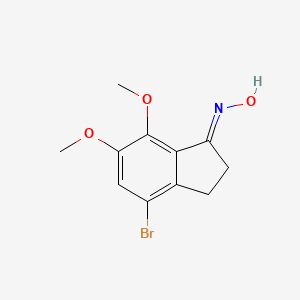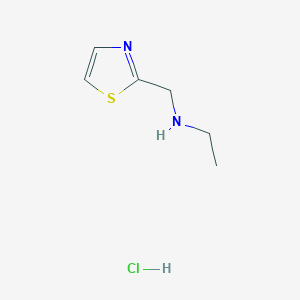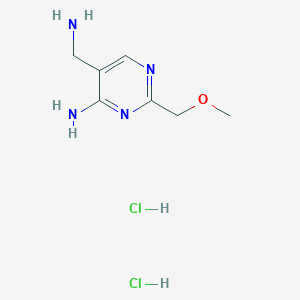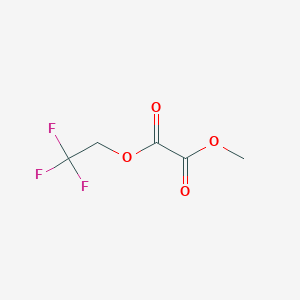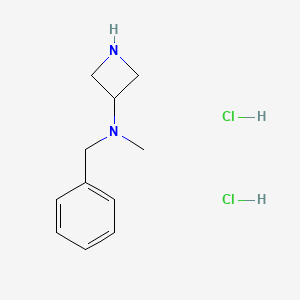amine hydrochloride CAS No. 1645503-21-4](/img/structure/B1382976.png)
[(4-Bromothiophen-2-yl)methyl](2-methoxyethyl)amine hydrochloride
Vue d'ensemble
Description
“(4-Bromothiophen-2-yl)methylamine hydrochloride” is a chemical compound with the CAS Number: 1645503-21-4. It has a molecular weight of 286.62 g/mol. The compound is typically in powder form .
Molecular Structure Analysis
The InChI code for this compound is1S/C8H12BrNOS.ClH/c1-11-5-4-10-6-7-2-3-8 (9)12-7;/h2-3,10H,4-6H2,1H3;1H . This indicates the molecular structure of the compound. Physical And Chemical Properties Analysis
This compound is a powder at room temperature . It has a molecular weight of 286.62 g/mol .Applications De Recherche Scientifique
1. Transition Metal-Catalyzed Hydrolysis
(Ahmad et al., 2019) investigated the role of pyridine nitrogen in palladium-catalyzed imine hydrolysis using related compounds. The study revealed insights into the transition metal-catalyzed hydrolysis of imines, important for understanding the chemical behavior of similar bromothiophene compounds.
2. Grignard Reagent in Organic Synthesis
The use of bromothiophene in the Grignard reaction for creating drug intermediates was explored by (Min, 2015). This study highlights the application of bromothiophene derivatives in undergraduate organic chemistry, enhancing student engagement in scientific research.
3. Antimalarial Activity
A study by (Görlitzer et al., 2006) synthesized bromothiophene derivatives and tested their antimalarial activity, finding significant effectiveness against Plasmodium falciparum strains. This suggests a potential application in developing antimalarial drugs.
4. Palladium-Catalyzed Amination
Research by (Wolfe & Buchwald, 2003) focused on palladium-catalyzed amination of aryl halides, a process relevant for the synthesis of bromothiophene-related amines. This method is crucial in the synthesis of aromatic amines.
5. Non-Linear Optical Properties
(Rizwan et al., 2021) explored the non-linear optical properties and reactivity of bromothiophene derivatives synthesized via Suzuki cross-coupling reactions. This research contributes to understanding the properties of similar compounds for potential applications in photonics.
Safety And Hazards
Propriétés
IUPAC Name |
N-[(4-bromothiophen-2-yl)methyl]-2-methoxyethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12BrNOS.ClH/c1-11-3-2-10-5-8-4-7(9)6-12-8;/h4,6,10H,2-3,5H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULMJTXJPUIPQJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNCC1=CC(=CS1)Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13BrClNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(4-Bromothiophen-2-yl)methyl](2-methoxyethyl)amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



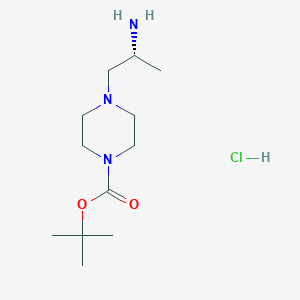
![N-[1-(pyrrolidin-3-yl)-1H-pyrazol-3-yl]acetamide dihydrochloride](/img/structure/B1382897.png)
